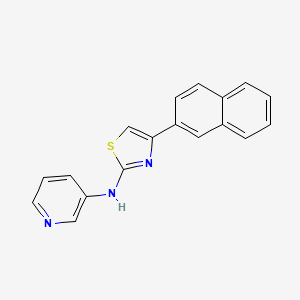
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide” is a chemical compound used in diverse scientific research. It’s available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 30 non-H bonds, 27 multiple bonds, 3 rotatable bonds, 27 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), and 1 Thiazole .Physical and Chemical Properties Analysis
The molecular formula of the compound is C20H14BrF3N2OS. It has a molecular weight of 467.3 .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of compounds related to 4-(2-Naphthyl)(2,5-thiazolyl)-3-pyridylamine have been a significant area of study. For instance, (Pinto, Henao, & Kouznetsov, 2018) researched the synthesis and X-ray diffraction crystallographic characterization of a related compound, highlighting the importance of molecular characterization techniques such as infrared spectrometry, mass spectrometry, and nuclear magnetic resonance.
Applications in Electroluminescent Devices
- The potential of compounds like 4-(2-Naphthyl)(2,5-thiazolyl)-3-pyridylamine in the development of electroluminescent devices has been explored. (Chen, Chen, Keng, & Wang, 2001) synthesized a related compound and found it suitable for use as an emitting layer in electroluminescent devices, particularly for emitting intense blue color upon irradiation by UV light.
Metallochromic Indicators
- Some analogues of 4-(2-Naphthyl)(2,5-thiazolyl)-3-pyridylamine have been utilized as metallochromic indicators. (Svoboda, 1960) described the use of thiazolyl analogues of 1-(2-pyridylazo)-2-naphthol as indicators in various applications, noting their value in water-soluble sulphonated derivatives.
Antimicrobial Activity
- The antimicrobial properties of thiazolyl and pyridyl compounds have been a focus of research. (Zamani, Faghihi, Tofighi, & Shariatzadeh, 2004) synthesized derivatives with antimicrobial activities, emphasizing the significance of chemical structure in determining biological activity.
Energy Transfer in Chemical Structures
- Research by (Sykes et al., 2013) on luminescent complexes demonstrates the importance of certain structural elements, such as the naphthyl group, in facilitating energy transfer in chemical compounds.
Alkylation Methods
- The development of novel alkylation methods for compounds like 4-(2-Naphthyl)(2,5-thiazolyl)-3-pyridylamine has been investigated. (Resnyanskaya, Tverdokhlebov, Tolmachev, & Volovenko, 2005) reported the preparation of related compounds by alkylation, highlighting the diversity of synthetic methods available for these types of molecules.
Coordination Chemistry
- The coordination chemistry of related ligands has been extensively studied, such as in the work by (Patra, Sadhukhan, & Bera, 2006) who investigated the effects of axial coordination on the bonding in diruthenium paddlewheel complexes.
Pharmaceutical Research
- In the pharmaceutical field, compounds like 4-(2-Naphthyl)(2,5-thiazolyl)-3-pyridylamine have been explored for their potential as chemosensors and in drug discovery. For instance, (Upadhyay et al., 2021) synthesized novel compounds for targeting cancer epigenetics and angiogenesis, showing the versatility of these molecules in medicinal chemistry.
作用機序
The specific mechanism of action for this compound is not mentioned in the sources I found.
特性
IUPAC Name |
4-naphthalen-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(21-17)20-16-6-3-9-19-11-16/h1-12H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTGANKCUCMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)
![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)
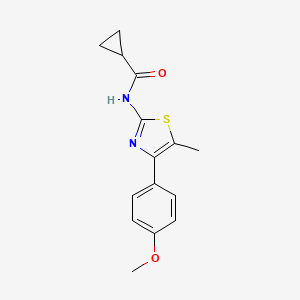
![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)
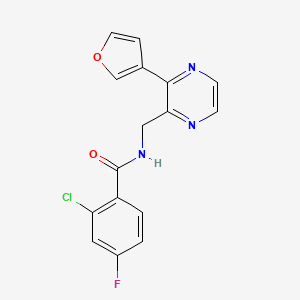
![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)
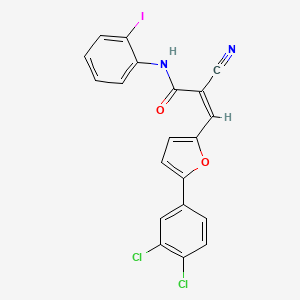
![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)
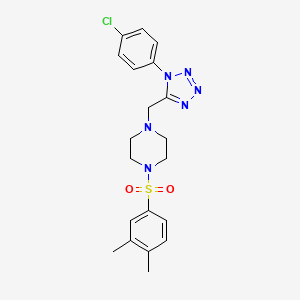
![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)


